2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide
Beschreibung
BenchChem offers high-quality 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7-4-9(16)14(6-12-7)5-8(15)13-10-11-2-3-17-10/h2-4,6H,5H2,1H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAAIIZTKIOGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Overview
The compound features a pyrimidine moiety linked to a thiazole group, which is known for its diverse biological properties. The presence of these heterocycles enhances its pharmacological potential, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has indicated that derivatives of compounds similar to 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide exhibit significant anticancer properties. A study published in the journal Bioorganic & Medicinal Chemistry Letters found that certain derivatives demonstrated moderate inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overactive in cancer cells.
Key Findings:
- Inhibitory Activity: Compounds showed potential as CDK inhibitors, leading to reduced proliferation in cancer cell lines.
- Mechanism of Action: Molecular docking studies suggest effective binding to CDK enzymes, inhibiting their activity.
Antimicrobial Activity
The thiazole and pyrimidine moieties have been associated with antimicrobial properties. A series of related compounds were tested for antibacterial activity against various bacterial strains. Notably, compounds derived from thiazole exhibited significant antibacterial activity comparable to standard antibiotics like levofloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2b | E. coli | 12.5 μg/mL |
| 2c | S. aureus | 25 μg/mL |
| 2i | S. typhi | 12.5 μg/mL |
Case Studies
- Study on Anticancer Activity : A new class of thiazole-(benz)azole derivatives was synthesized and evaluated against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain derivatives led to significant apoptosis in tumor cells, highlighting their potential as anticancer agents .
- Antimicrobial Evaluation : A study synthesized various thiazole derivatives and assessed their antibacterial efficacy using the agar well diffusion method. The results showed that several compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the key structural features of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide, and how do they influence its physicochemical properties?
Answer:
The compound features a pyrimidinone core (4-methyl-6-oxopyrimidin-1(6H)-yl) linked via an acetamide bridge to a thiazole ring. The pyrimidinone moiety provides hydrogen-bonding potential via its carbonyl and NH groups, while the thiazole contributes π-π stacking interactions. Methyl substitution at C4 enhances lipophilicity, and the acetamide spacer modulates solubility and conformational flexibility.
Methodological Insight:
- Structural Confirmation: Use XRD (single-crystal diffraction) for unambiguous confirmation .
- Physicochemical Profiling: Employ HPLC for logP determination and thermal gravimetric analysis (TGA) for stability assessment .
Basic: What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
Answer:
Synthesis typically involves:
Pyrimidinone Formation: Cyclization of β-keto esters with urea derivatives under acidic conditions.
Acetamide Coupling: Reacting the pyrimidinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 2-aminothiazole.
Methodological Insight:
- Yield Optimization: Use microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes at 80–100°C) .
- Purification: Employ flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate high-purity product (>95%) .
Advanced: How can contradictory bioactivity data for this compound across cell lines be systematically resolved?
Answer:
Contradictions often arise from variations in substituent effects, assay conditions, or target selectivity.
Methodological Insight:
- Structure-Activity Relationship (SAR): Synthesize analogs with systematic substitutions (e.g., replacing methyl with halogens) and compare IC50 values .
- Assay Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin) .
- Target Profiling: Conduct kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Advanced: What computational strategies are effective for predicting binding modes of this compound with biological targets?
Answer:
Combine molecular docking with molecular dynamics (MD) simulations to account for flexibility.
Methodological Insight:
- Docking: Use AutoDock Vina with crystal structures of targets (e.g., EGFR or COX-2) from the PDB .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG < −7 kcal/mol suggests strong interaction) .
Advanced: How can synthetic byproducts be characterized and minimized during scale-up?
Answer:
Byproducts often arise from incomplete cyclization or acetamide hydrolysis.
Methodological Insight:
- Byproduct Identification: Use LC-MS (Q-TOF) to detect impurities; compare fragmentation patterns with synthetic intermediates .
- Process Optimization: Introduce flow chemistry for precise temperature control and reduced residence time, minimizing side reactions .
- In-line Monitoring: Implement FTIR spectroscopy to track reaction progress and terminate at optimal conversion (~95%) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR: 1H/13C NMR confirms connectivity (e.g., pyrimidinone NH at δ 10.2–10.5 ppm; thiazole C2-H at δ 7.3–7.5 ppm) .
- IR: Detect carbonyl stretches (C=O at 1660–1680 cm⁻¹; amide I band at 1640–1650 cm⁻¹) .
- HRMS: Verify molecular formula (e.g., [M+H]+ at m/z 293.0824 for C11H11N4O2S) .
Advanced: What strategies can address low solubility in aqueous buffers during in vitro assays?
Answer:
- Prodrug Design: Introduce phosphate esters at the pyrimidinone oxygen for transient solubility .
- Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size < 200 nm) via solvent evaporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
